N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide -

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Catalog Number: EVT-4346219
CAS Number:
Molecular Formula: C23H15N5O5
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , ] It does not display agonist activity on its own. [] CPPHA potentiates mGluR5 responses to agonists like glutamate, quisqualate, and (R,S)-3,5-dihydroxyphenylglycine (DHPG). [] It exhibits weak inhibitory activity towards mGluR4 and mGluR8. [] CPPHA does not bind to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP), unlike other mGluR5 PAMs. [, ] Studies indicate that CPPHA acts on a novel allosteric site on both mGluR1 and mGluR5 to potentiate responses. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. This compound demonstrates high potency and selectively potentiates mGluR5, while not affecting mGluR1-mediated responses in midbrain neurons. [] VU-29 binds to the same allosteric site as MPEP and its potentiating activity is dependent on this interaction. []

Relevance: While DFB is structurally distinct from the target compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, it highlights the existence of multiple classes of allosteric modulators for mGluR5, some interacting with the MPEP site and others, like CPPHA, acting at distinct sites. [] This context is crucial when considering potential mechanisms of action for the target compound.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM from the CPPHA series. [] It binds to the same allosteric site as CPPHA. [] While it effectively potentiates mGluR5-mediated responses, it does not influence hippocampal synaptic plasticity, unlike other mGluR5 PAMs. []

VU0001850 (EC50 = 1.3 μM, 106% Glumax)

Compound Description: VU0001850 is a novel mGluR5 PAM identified through a functional high-throughput screen (HTS). [] It belongs to a new benzamide scaffold. []

Relevance: VU0001850 highlights the discovery of additional mGluR5 PAM scaffolds that act through a non-MPEP allosteric site, similar to CPPHA. [] This expands the structural diversity of mGluR5 PAMs and suggests that the target compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, with its unique structural features, could also potentially interact with this receptor.

VU0040237 (EC50 = 350 nM, 84% Glu Max)

Compound Description: VU0040237 is another mGluR5 PAM belonging to the new benzamide scaffold identified in the same HTS as VU0001850. [] It exhibits higher potency than VU0001850. []

VU0357121 (EC50 = 33 nM, 92% Glumax)

Compound Description: VU0357121 is a highly potent mGluR5 PAM derived from the same benzamide scaffold as VU0001850 and VU0040237. [] It was optimized through an iterative parallel synthesis approach. [] Radioligand binding studies suggest it does not interact with the MPEP site. []

Relevance: VU0357121, along with the related benzamide PAMs, provides further evidence of the existence of multiple allosteric sites on mGluR5, distinct from the MPEP site. [] This context supports the possibility that the target compound, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, could also exert its biological effects through interaction with a non-MPEP allosteric site.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a selective positive allosteric modulator (PAM) of mGluR5. [, ] Analogs of CDPPB have shown to act as PAMs for both mGluR5 and mGluR1, with varying degrees of selectivity. [] CDPPB and its analogs bind to the MPEP site, and this interaction is required for their potentiating activity on mGluR5. [, ]

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known allosteric potentiator of mGluR1. [, ]

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides (3a-I)

Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity in the maximal electroshock seizure (MES) test and neurotoxicity (NT) screen. [] Several compounds, specifically 3a, 3c, 3d, 3f, 3g, 3i, and 3k, displayed significant anticonvulsant activity at a dose of 30 mg/kg (i.p.) 0.5 hours and 4 hours after administration. [] Compounds 3d, 3i, and 3k were found to be less neurotoxic compared to other compounds in the series. []

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (1)

Compound Description: This compound is a phthalimide derivative designed as a potential drug candidate for sickle cell anemia. [] It displayed mutagenic activity in the Salmonella/microsome assay, with a specific potency. []

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate (2)

Compound Description: Compound 2 is another phthalimide derivative investigated for its potential in treating sickle cell anemia. [] Similar to compound 1, it exhibited mutagenic activity in the Salmonella/microsome assay, but with a different potency. []

3-(1,3-dioxo-1,3-dihydro-2H-iso-indol-2-yl)benzyl nitrate (3)

Compound Description: This compound is a phthalimide derivative evaluated for its potential in treating sickle cell anemia. [] In the Salmonella/microsome assay, it exhibited mutagenic activity with a specific potency. []

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide (4)

Compound Description: Compound 4 is a phthalimide derivative that was part of the series investigated for potential in treating sickle cell anemia. [] In the Salmonella/microsome assay, it demonstrated a specific mutagenic potency. []

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (5)

Compound Description: Compound 5 is a phthalimide derivative assessed for its potential to treat sickle cell anemia. [] It exhibited mutagenic activity in the Salmonella/microsome assay, with a specific potency. []

2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate (6)

Compound Description: Compound 6 is another phthalimide derivative evaluated for its potential in treating sickle cell anemia. [] It displayed mutagenic activity in the Salmonella/microsome assay with a specific potency. []

3a, 4, 7, 7a-tetrahydro-1H-isoindole-1,3 (2H)-dione

Compound Description: This compound is a key intermediate in the synthesis of a series of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs designed as potential inhibitors of HIV-1 reverse transcriptase. [, ]

2-(1,3-Dioxo-4,5,6,7-tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

Compound Description: This compound is a specific derivative of tetrahydroisoindoline-dione. Its crystal structure was characterized, revealing the presence of intra- and intermolecular hydrogen bonds contributing to its stability. []

Reference Links:1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15. 16.

Properties

Product Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide

Molecular Formula

C23H15N5O5

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C23H15N5O5/c29-20(12-27-22(30)16-10-9-15(28(32)33)11-17(16)23(27)31)24-14-7-5-13(6-8-14)21-25-18-3-1-2-4-19(18)26-21/h1-11H,12H2,(H,24,29)(H,25,26)

InChI Key

RVRHHDYYSZAWOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.